3-Amino-2-oxopropyl phosphate 3-Amino-2-oxopropyl phosphate 3-amino-2-oxopropyl phosphate is a oxoalkyl phosphate having 3-amino-2-oxopropyl as the oxoalkyl group. It is a conjugate acid of a 3-ammonio-2-oxopropyl phosphate(1-).
Brand Name: Vulcanchem
CAS No.: 205189-34-0
VCID: VC1603513
InChI: InChI=1S/C3H8NO5P/c4-1-3(5)2-9-10(6,7)8/h1-2,4H2,(H2,6,7,8)
SMILES: C(C(=O)COP(=O)(O)O)N
Molecular Formula: C3H8NO5P
Molecular Weight: 169.07 g/mol

3-Amino-2-oxopropyl phosphate

CAS No.: 205189-34-0

Cat. No.: VC1603513

Molecular Formula: C3H8NO5P

Molecular Weight: 169.07 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-oxopropyl phosphate - 205189-34-0

Specification

CAS No. 205189-34-0
Molecular Formula C3H8NO5P
Molecular Weight 169.07 g/mol
IUPAC Name (3-amino-2-oxopropyl) dihydrogen phosphate
Standard InChI InChI=1S/C3H8NO5P/c4-1-3(5)2-9-10(6,7)8/h1-2,4H2,(H2,6,7,8)
Standard InChI Key HIQNVODXENYOFK-UHFFFAOYSA-N
SMILES C(C(=O)COP(=O)(O)O)N
Canonical SMILES C(C(=O)COP(=O)(O)O)N

Introduction

Fundamental Properties and Structure

Chemical Identity and Structural Characteristics

3-Amino-2-oxopropyl phosphate is an oxoalkyl phosphate compound with the molecular formula C₃H₈NO₅P and a molecular weight of 169.07 g/mol. The IUPAC name for this compound is (3-amino-2-oxopropyl) dihydrogen phosphate. Structurally, it features an amino group at the 3-position of a 2-oxopropyl chain that is linked to a phosphate group. The compound's unique arrangement of functional groups enables its participation in various biochemical reactions, particularly those involving phosphorylation and amino group transformations.

Physicochemical Characteristics

As a phosphate-containing organic compound, 3-amino-2-oxopropyl phosphate demonstrates solubility in aqueous solutions, which facilitates its role in biological systems. The presence of both amino and phosphate groups confers amphoteric properties, allowing the compound to function effectively in enzymatic environments where proton transfer is essential to catalytic activity.

Biochemical Significance

Role in Pyridoxal 5′-phosphate Biosynthesis

3-Amino-2-oxopropyl phosphate serves as a key intermediate in the de novo biosynthesis pathway of pyridoxal 5′-phosphate (PLP), an essential cofactor involved in amino acid metabolism. In Escherichia coli, the enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) catalyzes the oxidative decarboxylation of 4-hydroxy-L-threonine phosphate to produce 3-amino-2-oxopropyl phosphate.

This reaction requires NAD(P)+ as a cofactor and involves coordination with a Zn²⁺ ion in the active site. Following its formation, 3-amino-2-oxopropyl phosphate participates in subsequent reactions catalyzed by pyridoxine 5′-phosphate synthase (PdxJ), which condenses it with 1-deoxy-D-xylulose 5-phosphate to form pyridoxine 5′-phosphate, a direct precursor to PLP.

Involvement in Metabolic Pathways

Research has demonstrated that 3-amino-2-oxopropyl phosphate plays a significant role in various metabolic pathways, particularly in microorganisms. Its involvement in phosphate cycling makes it ecologically significant, especially in phosphate-limited environments such as oligotrophic lakes. Microorganisms utilize C-P lyases to cleave phosphonates, thereby releasing bioavailable phosphate for metabolic processes.

Research Applications

Pharmaceutical Applications

3-Amino-2-oxopropyl phosphate serves as an important intermediate in the synthesis of various pharmaceuticals. Recent research has highlighted its critical role in the biosynthesis of actinocin, which is a precursor for actinomycin D—an established antitumor antibiotic .

Studies have demonstrated that engineered strains of Escherichia coli can effectively utilize this compound to produce actinocin, showcasing its potential in cancer therapy development. In one notable study, researchers achieved production of 719 mg/L of actinocin using fed-batch fermentation methods with strains engineered for enhanced 3-amino-2-oxopropyl phosphate production .

Agricultural Applications

In agriculture, 3-amino-2-oxopropyl phosphate is utilized in the formulation of various agrochemicals. Its chemical structure allows it to serve as a raw material for synthesizing pesticides and herbicides.

Table 1: Agricultural Applications of 3-Amino-2-oxopropyl phosphate

Agrochemical ProductFunctionRole of 3-Amino-2-oxopropyl phosphate
Sulfide Blue 3RAgricultural DyePrecursor in dye synthesis
Saccharin DerivativesPest Control ComponentsBuilding block for sweetener compounds
Dinitrophenol CompoundsHerbicides and PesticidesIntermediate in synthesis pathway

These agricultural formulations leverage the compound's properties to enhance efficacy against pests while minimizing environmental impact through targeted delivery mechanisms.

Organic Synthesis Applications

3-Amino-2-oxopropyl phosphate is employed in organic synthesis as an analytical reagent. Its ability to participate in various chemical reactions makes it valuable for researchers developing new synthetic pathways for complex organic compounds.

Recent Research Advancements

Actinocin Biosynthesis Optimization

Recent groundbreaking research has focused on utilizing 3-amino-2-oxopropyl phosphate in the biosynthetic pathway of actinocin, an important antitumor precursor. Scientists have developed a strain of E. coli (BAP1ΔaspC) that, when transformed with plasmids containing genes for 3-amino-2-oxopropyl phosphate production and utilization, can produce significant quantities of actinocin .

Through metabolic engineering strategies, researchers initially achieved production of 354 mg/L of actinocin directly from glucose using this system. Further optimization led to more than a twofold improvement, reaching 719 mg/L via fed-batch fermentation techniques . This represents a significant advancement in the production of this valuable antitumor precursor using biological systems rather than traditional chemical synthesis methods.

Metabolic Engineering Strategies

The optimization of 3-amino-2-oxopropyl phosphate production has been achieved through several targeted metabolic engineering approaches:

  • Elimination of competing pathways by knocking out the aspC gene (encoding aspartate aminotransferase) to direct more metabolic flux toward 3-amino-2-oxopropyl phosphate production .

  • Enhancement of S-adenosylmethionine (SAM) availability, which is required for methylation reactions in the biosynthetic pathway, through overexpression of genes including metK (S-adenosylmethionine synthase) .

  • Optimization of pyridoxal 5′-phosphate (PLP) biosynthesis, as PLP serves as a cofactor for kynureninase (encoded by sibQ), which catalyzes the conversion of 3-hydroxykynurenine to 3-HMA in the biosynthetic pathway leading to actinocin .

Table 2: Metabolic Engineering Strategies for Enhanced 3-Amino-2-oxopropyl phosphate Production

StrategyTarget Gene(s)Effect on 3-Amino-2-oxopropyl phosphate Production
Elimination of Competing PathwaysaspCIncreased flux toward target pathway
SAM Availability EnhancementmetK, mup1, adkImproved methylation capacity
PLP Biosynthesis OptimizationpdxJ, dxsEnhanced cofactor availability
L-tryptophan Biosynthesis EnhancementaroG, trpE, aroL, trpDImproved precursor availability

These engineering strategies collectively led to significant improvements in 3-amino-2-oxopropyl phosphate production, with titers reaching 1145 mg/L in optimized fed-batch fermentation processes .

Analytical Considerations

Quantification Methods

Accurate quantification of 3-amino-2-oxopropyl phosphate in biological samples presents several challenges that researchers have addressed through various analytical approaches:

  • Enzyme assays that monitor activity through UV-Vis spectroscopy, tracking NAD(P)H production at 340 nm when studying enzymes like PdxA that produce 3-amino-2-oxopropyl phosphate.

  • Structural analysis through X-ray crystallography, which has provided insights into enzyme-substrate interactions, particularly the Zn²⁺-binding sites that coordinate with 3-amino-2-oxopropyl phosphate during enzymatic reactions.

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